REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=2)O1.I[C:18]1[CH:23]=[N:22][CH:21]=[CH:20][N:19]=1.C1(C)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C>[N:19]1[CH:20]=[CH:21][N:22]=[CH:23][C:18]=1[C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=1 |f:3.4.5,^1:40,42,61,80|
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Name
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|
Quantity
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2.2 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C=1C=CC(=NC1)N)C
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Name
|
|
Quantity
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2.06 g
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Type
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reactant
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Smiles
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IC1=NC=CN=C1
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Name
|
|
Quantity
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70 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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15 mL
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Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
577 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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stirred at 90° C. for 10 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was bubbled with nitrogen for 2 minutes
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Duration
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2 min
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
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Details
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the solvents were evaporated
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Type
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DISSOLUTION
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Details
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the residue was redissolved in dichloromethane (200 ml)
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Type
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ADDITION
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Details
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treated with 1M HCl aqueous solution (50 mL)
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Type
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CUSTOM
|
Details
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The two layers were separated
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Type
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ADDITION
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Details
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the aqueous layer was treated with 10% NaOH aqueous solution
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Type
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EXTRACTION
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Details
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The resulting suspension was extracted with ethyl acetate (100 mL×3)
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Type
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WASH
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Details
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The combined organic phases were washed with H2O (50 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
10 h |
Name
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|
Type
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product
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Smiles
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N1=C(C=NC=C1)C=1C=CC(=NC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |